5-Methoxy-4-nitro-1-benzofuran-2-carboxamide
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Overview
Description
5-Methoxy-4-nitro-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
The synthesis of 5-Methoxy-4-nitro-1-benzofuran-2-carboxamide involves several steps. One common method includes the nitration of 5-methoxy-1-benzofuran-2-carboxylic acid, followed by the conversion of the nitro group to a carboxamide. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve microwave-assisted synthesis, which has been shown to be effective for benzofuran derivatives .
Chemical Reactions Analysis
5-Methoxy-4-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-methoxy-4-amino-1-benzofuran-2-carboxamide .
Scientific Research Applications
5-Methoxy-4-nitro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
5-Methoxy-4-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
Properties
CAS No. |
88220-50-2 |
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Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
5-methoxy-4-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O5/c1-16-7-3-2-6-5(9(7)12(14)15)4-8(17-6)10(11)13/h2-4H,1H3,(H2,11,13) |
InChI Key |
QBJHXVNOQYYNJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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